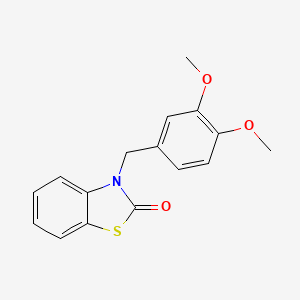

3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

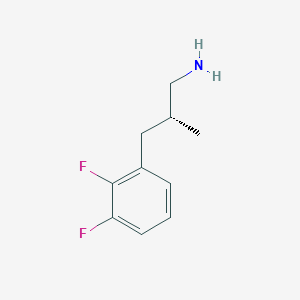

The compound “3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one” is a benzothiazolone derivative. Benzothiazolones are a class of organic compounds containing a benzene ring fused to a thiazolone ring . The 3,4-dimethoxybenzyl group suggests the presence of a benzyl group (a benzene ring with a CH2 group) with two methoxy groups (OCH3) attached to the 3rd and 4th positions of the benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazolone core, followed by the attachment of the 3,4-dimethoxybenzyl group. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a benzothiazolone ring with a 3,4-dimethoxybenzyl group attached. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazolone and 3,4-dimethoxybenzyl groups. The benzothiazolone ring might participate in various reactions typical for heterocyclic compounds . The methoxy groups could potentially be involved in reactions where they are replaced by other functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the methoxy groups and the benzothiazolone ring) would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Protective Group in Organic Synthesis

The 3,4-dimethoxybenzyl group serves as a protective group for thiol (sulfhydryl) moieties. During organic synthesis, chemists often need to protect certain functional groups to prevent unwanted reactions. By attaching the 3,4-dimethoxybenzyl group to thiol-containing molecules, researchers enhance solubility and stability. Importantly, this protective group can be selectively removed under specific conditions, allowing access to the original thiol functionality .

Mechanism of Action

Target of Action

It is known that benzothiazolone derivatives often interact with various enzymes and receptors in the body .

Mode of Action

The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . It becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

It is known that benzothiazolone derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor , which could potentially enhance its bioavailability.

Result of Action

It is known that benzothiazolone derivatives can have a variety of effects depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . This suggests that the compound’s action could be influenced by factors such as temperature and pH.

Future Directions

The study and application of this compound would depend on its biological or chemical properties. If it shows promising activity in biological assays, it could be studied further as a potential therapeutic agent. Alternatively, if it has unique chemical reactivity, it could be used in the synthesis of other compounds .

properties

IUPAC Name |

3-[(3,4-dimethoxyphenyl)methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-19-13-8-7-11(9-14(13)20-2)10-17-12-5-3-4-6-15(12)21-16(17)18/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMUXRBZBDQVEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3SC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic Acid](/img/structure/B2533663.png)

![7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2533665.png)

![3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2533669.png)

![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2533674.png)

![2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B2533676.png)

![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2533677.png)

![N-Ethyl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2533678.png)

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2533682.png)